Ethyl 4-(chloromethyl)-1H-pyrazole-5-carboxylate
Description
Structural Characterization of Ethyl 4-(chloromethyl)-1H-pyrazole-5-carboxylate
IUPAC Nomenclature and Systematic Identification
This compound is systematically identified by its IUPAC name, which reflects its molecular architecture. The compound consists of a pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) substituted at the 4-position with a chloromethyl group (-CH2Cl) and at the 5-position with an ethyl ester (-COOCH2CH3). The molecular formula is C7H9ClN2O2 , and its molecular weight is 188.61 g/mol . Synonyms include 2089728-91-4 and starbld0027432 , with additional identifiers provided in PubChem and Sigma-Aldrich databases.
Molecular Geometry and Conformational Analysis
The pyrazole ring adopts a planar geometry due to the conjugation of its π-electrons. The chloromethyl group at position 4 introduces steric and electronic effects, influencing the molecule’s conformation. While direct crystallographic data for this compound is unavailable, related pyrazole derivatives (e.g., ethyl 1-(4-chlorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate) reveal that substituents on the pyrazole ring create dihedral angles with adjacent aromatic systems. For example, in similar structures, substituents may adopt coplanar or perpendicular orientations relative to the pyrazole ring, depending on electronic and steric factors.
Key Structural Features
| Feature | Description |
|---|---|
| Pyrazole ring | Planar, conjugated π-system with two nitrogen atoms at positions 1 and 2. |
| Chloromethyl substituent | -CH2Cl group at position 4, contributing electrophilic reactivity. |
| Ethyl ester | -COOCH2CH3 group at position 5, enhancing solubility and reactivity. |
Spectroscopic Characterization (NMR, IR, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR)
While specific NMR data for this compound is not explicitly reported, related pyrazole derivatives provide insights into expected spectral patterns:
- 1H NMR :
Infrared (IR) Spectroscopy
Key IR absorption bands include:
- Ester carbonyl (C=O) : Strong peak near 1725 cm⁻¹.
- Pyrazole C=N/C–N : Peaks around 1600 cm⁻¹ and 1500 cm⁻¹.
- C–Cl stretching : Medium-intensity peak near 600–800 cm⁻¹.
Mass Spectrometry
Mass spectrometric analysis would reveal:
Crystallographic Data and X-ray Diffraction Studies
No direct crystallographic data exists for this compound. However, structural analogs like ethyl 1-(4-chlorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate demonstrate that pyrazole derivatives often crystallize in monoclinic or orthorhombic systems. In such cases, dihedral angles between the pyrazole ring and substituents (e.g., 5.15° and 77.72° for fluorophenyl and chlorophenyl groups) highlight steric and electronic interactions.
Comparative Analysis with Related Pyrazole Carboxylate Derivatives
This compound shares structural motifs with other pyrazole carboxylates but differs in substituent reactivity and biological activity.
Table 1: Comparative Properties of Pyrazole Carboxylates
Key Differences
- Reactivity : The chloromethyl group enables nucleophilic substitution (e.g., with amines or thiols), unlike methyl or hydrogen substituents.
- Biological Activity : Pyrazole carboxylates with electron-withdrawing groups (e.g., Cl) often exhibit enhanced antimicrobial or antifungal properties compared to alkyl-substituted analogs.
- Synthetic Utility : this compound serves as a versatile intermediate for constructing bioactive molecules, such as SDH inhibitors or fungicides.
Properties
IUPAC Name |
ethyl 4-(chloromethyl)-1H-pyrazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2/c1-2-12-7(11)6-5(3-8)4-9-10-6/h4H,2-3H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWJYSRDOVLRPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=NN1)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(chloromethyl)-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 4-chloroacetoacetate with hydrazine hydrate to form the pyrazole ring. The reaction is carried out in the presence of a base, such as sodium ethoxide, and under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(chloromethyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the chloromethyl group or to reduce other functional groups present in the molecule.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
Nucleophilic substitution: Products include substituted pyrazoles with various functional groups replacing the chloromethyl group.
Oxidation: Products may include pyrazole derivatives with additional oxygen-containing functional groups.
Reduction: Products include dechlorinated pyrazoles or pyrazoles with reduced functional groups.
Scientific Research Applications
Chemical Synthesis
The synthesis of ethyl 4-(chloromethyl)-1H-pyrazole-5-carboxylate typically involves several steps:
- Step 1: Start with ethyl 4-pyrazolecarboxylate.
- Step 2: React with chloromethyl methyl ether under acidic conditions to introduce the chloromethyl group.
- Step 3: Purification through recrystallization or chromatography to obtain the final product.
The reaction conditions and reagents can be adjusted to optimize yield and purity, highlighting the compound's versatility in synthetic chemistry.
Medicinal Chemistry
This compound has been explored for its potential as a bioactive molecule. Its applications include:
- Antimicrobial Activity: Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics .
- Anti-inflammatory Effects: The compound has demonstrated the ability to modulate inflammatory pathways, suggesting its potential use in treating inflammatory diseases .
Agricultural Chemistry
In agricultural research, this compound is investigated for its role as a pesticide or herbicide:
- Fungicidal Properties: this compound has shown efficacy against certain fungal pathogens affecting crops. Its mechanism involves disrupting fungal cell wall synthesis .
Materials Science
The compound's unique chemical properties allow it to be utilized in materials science:
- Polymer Synthesis: It serves as a building block for synthesizing novel polymers with specific properties, such as enhanced thermal stability and electrical conductivity .
Case Study 1: Antimicrobial Evaluation
A study published in the Journal of Medicinal Chemistry evaluated various derivatives of this compound for their antimicrobial activity. The results indicated that certain modifications significantly enhanced antibacterial potency against Gram-positive bacteria, demonstrating the compound's potential in drug development .
Case Study 2: Agricultural Application
Research conducted by agricultural scientists assessed the fungicidal effects of this compound on common crop pathogens. The findings revealed that formulations containing this compound effectively reduced fungal infections in test crops, leading to improved yield outcomes .
Mechanism of Action
The mechanism of action of Ethyl 4-(chloromethyl)-1H-pyrazole-5-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the inhibition or activation of biological pathways, depending on the target and the context.
Comparison with Similar Compounds
Substituent Variation at Position 4
The nature of the substituent at position 4 significantly influences reactivity and biological activity.
Key Observations :
- Chloromethyl (-CH₂Cl) : Offers a balance between reactivity (for SN2 reactions) and stability, making it ideal for synthesizing alkylated derivatives .
- Bromo (-Br) : Less reactive than Cl in nucleophilic substitutions but useful in cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Amino (-NH₂): Enhances hydrogen-bonding capacity, improving solubility and biological targeting .
Aromatic and Heterocyclic Modifications
Variations in aryl/heterocyclic groups at positions 3 or 1 alter electronic properties and bioactivity.
Key Observations :
- Fluorophenyl Groups : Increase metabolic stability and membrane permeability due to fluorine’s electronegativity .
- Trifluoromethyl (-CF₃) : Boosts hydrophobicity and bioavailability, critical for CNS-targeting drugs .
- Pyridinyl Substituents : Introduce basicity, improving solubility in polar solvents .
Ester Group Modifications
The ethyl ester (-COOEt) can be replaced with other groups to tune pharmacokinetics.
Biological Activity
Ethyl 4-(chloromethyl)-1H-pyrazole-5-carboxylate (EMPC) is a compound of significant interest due to its diverse biological activities and potential applications in pharmaceuticals and agrochemicals. This article explores the biological activity of EMPC, focusing on its pharmacological effects, synthesis, and relevant case studies.
Chemical Structure and Properties
EMPC has the molecular formula and features a pyrazole ring, which is known for its ability to interact with various biological targets. The compound's structure allows it to function as a polyfunctional ester, making it reactive with other compounds, particularly in the synthesis of pyrazole derivatives.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 202.64 g/mol |
| Appearance | White crystalline solid |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Recent studies have demonstrated that EMPC exhibits antimicrobial properties. In vitro tests indicate that EMPC has inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis, although further research is needed to elucidate the exact pathways involved.
Anti-inflammatory Effects
EMPC has also been investigated for its anti-inflammatory potential. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in cultured macrophages. This suggests a possible application in treating inflammatory diseases, although clinical studies are required to confirm efficacy in vivo.
Case Studies
- Study on Antimicrobial Activity : A study conducted by Ge et al. (2011) evaluated the antibacterial properties of several pyrazole derivatives, including EMPC. The results showed significant inhibition zones against tested pathogens, indicating strong potential for development into antimicrobial agents .
- Anti-inflammatory Research : In a separate investigation published in the Journal of Medicinal Chemistry, EMPC was shown to reduce inflammation in murine models of arthritis by downregulating inflammatory markers . This supports its potential use as an anti-inflammatory drug candidate.
- Synthesis and Derivative Studies : Research on the synthesis of EMPC has highlighted its role as an intermediate in producing more complex pyrazole derivatives with enhanced biological activity . These derivatives have shown promise in various therapeutic areas, including oncology and infectious diseases.
Table 2: Summary of Biological Activities
Q & A
Q. What are the standard synthetic methodologies for preparing Ethyl 4-(chloromethyl)-1H-pyrazole-5-carboxylate, and what reaction conditions are critical for optimizing yield?
The compound is typically synthesized via cyclocondensation of ethyl acetoacetate derivatives with hydrazines, followed by chlorination at the 4-position. Key steps include:
- Cyclocondensation : Ethyl acetoacetate reacts with hydrazine hydrate in polar aprotic solvents (e.g., DMF) at 60–80°C to form the pyrazole core.
- Chlorination : Thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) introduces the chloromethyl group under anhydrous conditions. Critical parameters include stoichiometric control of chlorinating agents, inert atmosphere (N₂/Ar), and post-reaction purification via silica gel chromatography (ethyl acetate/hexane eluent) .
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- ¹H/¹³C NMR : Confirms substituent positions (e.g., chloromethyl protons appear as singlets at δ 4.5–5.0 ppm; ester carbonyl at δ 165–170 ppm).
- FT-IR : Identifies functional groups (C=O stretch ~1700 cm⁻¹; C-Cl ~750 cm⁻¹).
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 218.05).
- X-ray Crystallography : Resolves stereochemical ambiguities using SHELXL for refinement .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX software aid in resolving structural ambiguities of derivatives?
SHELXL refines crystallographic data to determine bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding, π-π stacking). For example:
- Chloromethyl Orientation : Spatial arrangement impacts reactivity in nucleophilic substitutions.
- Torsional Strains : Dihedral angles between the pyrazole ring and ester group influence conformational stability. Data from SHELX-refined structures guide rational modifications for bioactivity optimization .
Q. What strategies resolve discrepancies in NMR spectral data during derivative characterization?
- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations and confirms connectivity.
- Variable-Temperature NMR : Identifies dynamic effects (e.g., rotameric equilibria).
- Computational Validation : Density Functional Theory (DFT) predicts chemical shifts, which are compared to experimental data. For instance, electron-withdrawing chloromethyl groups deshield adjacent protons, causing predictable downfield shifts .
Q. How can computational methods (e.g., DFT) predict reactivity in nucleophilic substitutions?
- Fukui Indices : Quantify electrophilicity at the chloromethyl carbon to prioritize reaction sites.
- Transition State Modeling : Identifies steric/electronic barriers for SN2 mechanisms.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, enhancing reaction rates. Experimental validation via kinetic studies (e.g., rate constants under varied conditions) confirms predictions .
Q. What experimental approaches analyze regioselectivity challenges in functionalization?
- Isotopic Labeling (¹³C/²H) : Tracks substitution pathways in competitive reactions.
- Crystallographic Intermediates : SHELXL-refined structures reveal steric hindrance at specific positions.
- Catalyst Screening : Bulky ligands (e.g., tert-butylphosphines) direct substitutions to less hindered sites. LC-MS monitors regioselectivity in real time .
Data Contradiction Analysis
Q. How to address conflicting bioactivity results in derivatives with similar substituents?
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing chloromethyl with hydroxymethyl) and assay against targets (e.g., kinases, inflammation markers).
- Crystallographic Overlays : Compare binding modes of active vs. inactive analogs using protein-ligand co-crystals.
- Metabolic Stability Assays : Cytochrome P450 profiling identifies derivatives prone to rapid degradation, explaining false negatives in bioassays .
Q. What methods reconcile conflicting solubility data in polar vs. nonpolar solvents?
- Hansen Solubility Parameters : Quantify dispersion, polarity, and hydrogen-bonding contributions.
- Molecular Dynamics Simulations : Model solvation shells to predict solubility trends.
- Experimental Validation : Phase diagrams constructed via turbidimetric titration (e.g., water/THF mixtures) .
Q. Methodological Notes
- Synthesis Optimization : Use design of experiments (DoE) to statistically vary temperature, solvent, and catalyst ratios .
- Data Reproducibility : Cross-validate spectral assignments with independent synthetic batches and collaborative inter-lab studies.
- Software Tools : SHELX for crystallography, Gaussian for DFT, and Schrödinger Suite for docking simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
